molecular formula C13H18N2O3 B13431282 Epi-Lacosamide-d3

Epi-Lacosamide-d3

Cat. No.: B13431282
M. Wt: 253.31 g/mol
InChI Key: VPPJLAIAVCUEMN-QLQUODACSA-N
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Description

Overview of Lacosamide (B1674222) as a Therapeutic Agent and its Parent Compound Research Trajectory

Lacosamide, marketed under brand names like Vimpat, is an anticonvulsant medication used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures. wikipedia.orgmedlineplus.gov It is classified as a third-generation antiepileptic drug and is available for both oral and intravenous administration. wikipedia.orgopenaccessjournals.com

The primary mechanism of action for Lacosamide is distinct from many other antiepileptic drugs. It selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs). wikipedia.orgdrugbank.com This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, thereby reducing seizure activity without affecting the fast inactivation process targeted by some other anticonvulsants. drugbank.comnih.gov

Research into Lacosamide has highlighted its favorable pharmacokinetic profile. It has a high oral bioavailability of nearly 100%, low plasma protein binding (less than 15%), and a half-life of approximately 12 to 16 hours. wikipedia.org Its metabolism is not dependent on major cytochrome P450 (CYP) enzyme pathways, which reduces the potential for drug-drug interactions. openaccessjournals.com Clinical trials have demonstrated its efficacy in reducing seizure frequency as an adjunctive therapy and, more recently, as a monotherapy. wikipedia.orgnih.gov

Table 1: Physicochemical and Pharmacokinetic Properties of Lacosamide
PropertyValueReference
Chemical Name(R)-2-acetamido-N-benzyl-3-methoxypropionamide wikipedia.org
Molecular FormulaC13H18N2O3 wikipedia.org
Molecular Weight250.3 g/mol synzeal.com
Bioavailability~100% wikipedia.org
Plasma Protein Binding<15% wikipedia.org
Half-life12-16 hours wikipedia.org
ExcretionPrimarily renal (95% in urine) wikipedia.org

Strategic Importance of Deuterated and Epimeric Analogs in Investigational Drug Metabolism and Pharmacokinetics

The use of deuterated and epimeric analogs is a sophisticated strategy in modern medicinal chemistry to investigate and optimize drug properties.

Deuterated Analogs: Deuteration involves replacing one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium (B1214612). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.govbioscientia.de Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 system, introducing deuterium at these metabolic "soft spots" can slow down the metabolic process. nih.govresearchgate.net This phenomenon, known as the kinetic isotope effect, can lead to several therapeutic advantages, including:

Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of undesirable or toxic metabolites. bioscientia.de

Simplified Pharmacokinetics: A more predictable metabolic profile can lead to improved tolerability and potentially less frequent dosing. nih.govnih.gov

Epimeric Analogs: Epimers are stereoisomers that differ in configuration at only one chiral center. slideshare.net Biological systems, including enzymes and receptors, are chiral and can interact differently with different stereoisomers of a drug. researchgate.net Studying epimers is crucial because they can exhibit distinct pharmacokinetic (ADME) and pharmacodynamic properties. researchgate.netmdpi.com For instance, one epimer might be more readily absorbed, metabolized faster, or bind more potently to the target receptor than the other. slideshare.netmdpi.com Investigating the specific properties of each epimer is essential for developing single-isomer drugs, which often have a better therapeutic index than a mixture of isomers.

Scope and Objectives of Epi-Lacosamide-d3 Research in Academic Contexts

This compound is the (S)-enantiomer (epimer) of Lacosamide, which has been labeled with three deuterium atoms on the methoxy (B1213986) group. The research applications of this compound in academic and investigational settings are primarily focused on its use as a highly specific analytical tool rather than as a therapeutic agent itself.

The primary objectives of using this compound in research include:

Internal Standard for Bioanalysis: In pharmacokinetic studies, precise quantification of a drug in biological matrices like plasma or breast milk is essential. researchgate.net Because this compound has the same retention time in liquid chromatography as the unlabeled epi-lacosamide but a different mass, it serves as an ideal internal standard for mass spectrometry-based quantification. researchgate.net This allows for the accurate measurement of epi-lacosamide, which may be present as an impurity or a metabolite. Similarly, the deuterated version of Lacosamide (Lacosamide-d3) is used as an internal standard to quantify the parent drug. researchgate.net

Impurity Profiling: Pharmaceutical regulations require the identification and quantification of impurities in active pharmaceutical ingredients (APIs). Epi-lacosamide is a potential impurity in the synthesis of Lacosamide. vulcanchem.com this compound is used as a reference standard to develop and validate analytical methods aimed at detecting and quantifying the amount of the epi-isomer impurity in Lacosamide formulations, ensuring the drug's purity and safety. vulcanchem.com

Stereoselective Metabolism Studies: Research can utilize this compound to investigate the stereoselective metabolism of Lacosamide. By administering both Lacosamide and its epimer and using their deuterated counterparts as internal standards, researchers can precisely track the metabolic fate of each isomer independently. This helps to determine if there is any in vivo conversion between the (R) and (S) forms and if they are metabolized at different rates or through different pathways.

Table 2: Chemical Properties of this compound
PropertyValue/DescriptionReference
Chemical Name(S)-2-Acetamido-N-benzyl-3-(methoxy-d3)propanamide synzeal.com
Molecular FormulaC13H15D3N2O3 esschemco.com
Molecular Weight253.31 g/mol esschemco.com
StereochemistryEpimer of Lacosamide (S-enantiomer) vulcanchem.com
Isotopic LabelDeuterium (d3) on the methoxy group synzeal.com
Primary Research UseAnalytical reference standard, internal standard for MS researchgate.netvulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O3

Molecular Weight

253.31 g/mol

IUPAC Name

(2S)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m0/s1/i2D3

InChI Key

VPPJLAIAVCUEMN-QLQUODACSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Epi Lacosamide D3

Stereoselective Synthesis Pathways for Lacosamide (B1674222) and its Deuterated Epimers

The synthesis of Epi-Lacosamide-d3 is conceptually based on established stereoselective pathways for Lacosamide, which typically start from the chiral amino acid D-serine to yield the desired (R)-enantiomer. derpharmachemica.comgoogle.com To produce the (S)-epimer, Epi-Lacosamide, the synthesis logically commences with L-serine, the enantiomer of the natural starting material for Lacosamide.

A common synthetic route involves a multi-step process:

N-protection: The amino group of L-serine is first protected, for example, with a Boc (tert-butyloxycarbonyl) group.

Amidation: The carboxylic acid group of N-Boc-L-serine is then coupled with benzylamine (B48309) to form the corresponding amide, (S)-N-Benzyl-2-N-Boc-amino-3-hydroxy propanamide. derpharmachemica.com This step often utilizes coupling agents like isobutyl chloroformate with a base such as N-methyl morpholine. derpharmachemica.com

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with hydrochloric acid) to yield the free amino intermediate. derpharmachemica.com

N-acetylation: The primary amine is then acetylated using acetic anhydride (B1165640) to give the acetamido group characteristic of the Lacosamide structure, resulting in (S)-N-Benzyl-2-acetamido-3-hydroxy propanamide (Desmethyl-epi-lacosamide). derpharmachemica.com

O-methylation (Deuterium Incorporation): The final step is the methylation of the primary hydroxyl group to form the methoxy (B1213986) ether. It is at this stage that the deuterium (B1214612) label is introduced. derpharmachemica.comgoogle.com

For a molecule like this compound, where the deuterium label is located on a simple methyl group, the most efficient strategy is not the deuteration of a complex precursor like L-serine. Instead, the isotopic label is introduced late in the synthesis using a commercially available, deuterated reagent. This approach, known as late-stage isotopic labeling, is synthetically efficient and cost-effective. It avoids the complexities of carrying a deuterated moiety through multiple reaction steps where isotopic exchange or loss could occur. The precursor for the deuteration step is the non-labeled intermediate, (S)-N-Benzyl-2-acetamido-3-hydroxy propanamide.

The introduction of the three deuterium atoms occurs during the O-methylation step. The hydroxyl group of the precursor, (S)-N-Benzyl-2-acetamido-3-hydroxy propanamide, is converted to a trideuteromethoxy group (-OCD₃). This is typically achieved by using a deuterated methylating agent.

Common reagents for this transformation include:

Iodomethane-d3 (CD₃I): A widely used reagent for methylation. The reaction is conducted in the presence of a base that deprotonates the hydroxyl group, such as silver oxide (Ag₂O), which also acts as a halide scavenger. google.com

Dimethyl sulfate-d6 ((CD₃)₂SO₄): Another powerful deuterated methylating agent that can be used under basic conditions.

The reaction results in the formation of this compound, with the deuterium atoms specifically and stably incorporated into the methoxy group.

Chemical Characterization of Synthesized this compound

Following synthesis, the compound must be rigorously characterized to confirm its identity and purity. This involves verifying the successful incorporation of deuterium, determining the isotopic purity, and ensuring the stereochemical integrity of the final product.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a powerful technique for determining isotopic purity. nih.govresearchgate.net It can resolve the masses of the different isotopologues (molecules that differ only in their isotopic composition). For this compound (C₁₃H₁₅D₃N₂O₃), the analysis would focus on the molecular ion peak. The presence of unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species can be quantified by comparing the relative intensities of their corresponding mass peaks. researchgate.netrsc.org

Table 1: Representative HRMS Data for Isotopic Purity Assessment of this compound
IsotopologueMolecular FormulaExpected m/zObserved Relative Intensity (%)
d0 (Unlabeled)C₁₃H₁₈N₂O₃251.13900.2
d1C₁₃H₁₇DN₂O₃252.14530.5
d2C₁₃H₁₆D₂N₂O₃253.15151.1
d3 (Labeled)C₁₃H₁₅D₃N₂O₃254.157898.2

Isotopic Purity is calculated from the relative intensities: (Intensity of d3) / (Sum of intensities of d0 to d3) x 100%.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy protons (O-CH₃) at approximately 3.34 ppm would be nearly absent, confirming the successful replacement of protons with deuterium at this position. derpharmachemica.com

²H NMR: Deuterium NMR would show a signal at the chemical shift corresponding to the methoxy group, providing direct evidence of the deuterium label's location. epj-conferences.org

Since Epi-Lacosamide is the (S)-enantiomer of a chiral drug, confirming its stereochemical purity is essential. The primary technique for this analysis is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC: This method uses a stationary phase containing a chiral selector that interacts differently with the (R)- and (S)-enantiomers, allowing for their separation. google.comeuropa.eu A sample of the synthesized this compound is analyzed, and the chromatogram will show two distinct peaks corresponding to this compound ((S)-isomer) and Lacosamide-d3 ((R)-isomer). The epimeric enrichment is determined by integrating the peak areas. For a high-quality reference standard, the area of the desired epimer should be significantly greater than that of the undesired enantiomer.

Table 2: Example Chiral HPLC Data for Epimeric Enrichment of this compound
CompoundRetention Time (min)Peak Area (%)
Lacosamide-d3 ((R)-isomer)10.20.3
This compound ((S)-isomer)12.599.7

Epimeric Enrichment is expressed as the percentage of the desired epimer relative to the total of both epimers.

Purification Techniques for Stable Isotope-Labeled Reference Standards

Achieving the high purity required for a reference standard necessitates robust purification methods. Following the synthesis, the crude this compound product is subjected to one or more purification techniques to remove unreacted starting materials, reagents, and byproducts, including any unlabeled or enantiomerically impure material.

Common purification techniques include:

Flash Column Chromatography: Often used as an initial purification step to remove major impurities from the crude reaction mixture.

Recrystallization: An effective method for purifying solid compounds. google.comgoogle.com The crude product is dissolved in a suitable solvent system at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest level of purity, preparative HPLC, often using a chiral stationary phase (chiral prep-HPLC), is the method of choice. This technique can separate the desired deuterated epimer from both chemical impurities and the undesired (R)-enantiomer, yielding a reference standard with high chemical, isotopic, and stereochemical purity.

Scalability Considerations in Laboratory Synthesis of Deuterated Analogs

Scaling up the laboratory synthesis of deuterated analogs like this compound presents a unique set of challenges that must be addressed to ensure a reliable and cost-effective process. researchgate.netnih.gov While small-scale synthesis is often focused on proof-of-concept and initial studies, larger-scale production for preclinical and clinical development necessitates careful consideration of several factors. nih.govrti.org

Key Scalability Considerations:

Efficiency of Isotopic Incorporation: The efficiency of the deuteration reaction is crucial for scalability. Reactions with low isotopic incorporation rates require multiple cycles or larger quantities of expensive deuterated reagents to achieve the desired level of enrichment, making the process less economical. nih.govepj-conferences.org

Process Robustness and Reproducibility: A scalable synthesis must be robust and reproducible, consistently yielding the desired product with high purity and isotopic enrichment. researchgate.netnih.gov This requires careful optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time.

Purification Challenges: The purification of deuterated compounds can be challenging, as the isotopic variants often have very similar physicochemical properties to their non-deuterated counterparts. sci-hub.ru Chromatographic methods are frequently employed but can be difficult to scale up.

Analytical Control: Robust analytical methods are essential to accurately determine the level and position of deuterium incorporation, as well as to quantify any isotopic impurities. rti.orgsci-hub.ru This is critical for ensuring the quality and consistency of the final product.

Illustrative Data on Scalability Challenges:

ChallengeImpact on ScalabilityPotential Mitigation Strategies
High Cost of Deuterated Starting MaterialsIncreased overall production cost, potential for supply chain issues.Development of more efficient synthetic routes from cheaper deuterium sources like D₂O; exploring late-stage deuteration strategies. x-chemrx.comnih.gov
Low Isotopic EnrichmentNeed for multiple reaction cycles or excess deuterated reagents, leading to higher costs and waste.Optimization of reaction conditions (catalyst, solvent, temperature); use of highly active and selective catalysts. researchgate.net
Difficult PurificationReduced overall yield, increased processing time and cost.Development of specialized purification techniques; crystallization-induced resolution of isotopologues.
Complex Analytical CharacterizationRequirement for sophisticated and often time-consuming analytical techniques (e.g., NMR, Mass Spectrometry).Implementation of efficient in-process controls; development of rapid and reliable analytical methods. sci-hub.ru

Addressing these scalability considerations is paramount for the successful transition of a deuterated analog from a laboratory curiosity to a viable clinical candidate. nih.gov

Advanced Analytical Methodologies Employing Epi Lacosamide D3 As a Stable Isotope Internal Standard

Development and Optimization of Quantitative Bioanalytical Assays

The development of robust and sensitive bioanalytical assays is fundamental for accurate drug monitoring and pharmacokinetic studies. Epi-Lacosamide-d3 has been instrumental in the evolution of several sophisticated analytical methods for the determination of lacosamide (B1674222) in various biological matrices.

UPLC-MS/MS has emerged as a preferred technique for the quantification of lacosamide due to its high sensitivity, specificity, and speed. nih.govfrontiersin.orgepi.chresearchgate.netnih.govnih.govdoaj.org The use of a stable isotope-labeled internal standard like this compound is crucial in these methods to compensate for matrix effects and variations in sample processing. epi.chnih.govresearchgate.net

In a typical UPLC-MS/MS workflow, samples from biological matrices such as plasma, serum, or breast milk are first prepared, often through protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) containing this compound. nih.govnih.govresearchgate.net The extract is then subjected to chromatographic separation on a specialized column, such as an ACQUITY HSS T3 or Eclipse Plus C18 column. nih.govresearchgate.net Isocratic or gradient elution with a mobile phase, commonly a mixture of an aqueous solution with an organic modifier like acetonitrile or methanol, separates lacosamide and the internal standard from other components. nih.govnih.govresearchgate.netnih.gov

Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov Specific precursor-to-product ion transitions are monitored for both lacosamide and this compound. For instance, a common transition for lacosamide is m/z 251.2 → 108.0, while for this compound (or other deuterated forms like lacosamide-d3), a transition such as m/z 254.0 → 108.0 is monitored. researchgate.netnih.govgoogle.com.nabktimes.net The ratio of the peak area of lacosamide to that of the internal standard is then used for quantification. nih.gov

Table 1: Exemplary UPLC-MS/MS Method Parameters for Lacosamide Analysis

ParameterFindingSource
Internal StandardLacosamide-d3 or Lacosamide-13C, D3 nih.govresearchgate.netnih.gov
Sample PreparationProtein precipitation with methanol or acetonitrile nih.govnih.govresearchgate.net
Chromatographic ColumnACQUITY HSS T3 or Eclipse Plus C18 nih.govresearchgate.net
Mobile PhaseAcetonitrile and 0.1% formic acid solution in a gradient program nih.govfrontiersin.org
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.netnih.gov
Lacosamide Transitionm/z 251.2 → 108.0 researchgate.netnih.gov
Internal Standard Transitionm/z 254.0 → 108.0 nih.govgoogle.com.nabktimes.net

While less common than LC-MS/MS for lacosamide analysis, GC-MS methods have also been developed. nih.govfrontiersin.orgnih.gov These methods often require a derivatization step to increase the volatility and thermal stability of lacosamide and the internal standard. For example, N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilylchloride can be used for derivatization. nih.gov

In a validated GC-MS method, lacosamide and an internal standard (such as levetiracetam-d6 (B134302) in one study) are extracted from plasma using solid-phase extraction. nih.gov The separation is then performed on a gas chromatograph, and detection is carried out by a mass spectrometer. While specific methods employing this compound in GC-MS are not extensively detailed in the provided search results, the principle of using a stable isotope-labeled internal standard for accurate quantification remains the same. caymanchem.comcerilliant.com

HPLC coupled with mass spectrometry (HPLC-MS) is another powerful technique for the quantification of lacosamide. researchgate.netcerilliant.comresearchgate.net Similar to UPLC-MS/MS, these methods benefit from the use of an internal standard like this compound to ensure accuracy. The primary difference between HPLC and UPLC lies in the particle size of the column packing and the pressure capabilities of the system, with UPLC generally offering faster analysis times and higher resolution.

HPLC methods for lacosamide analysis typically involve a C18 column for separation and a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol. researchgate.net Detection by mass spectrometry in the positive ion mode allows for sensitive and selective quantification. researchgate.net

Rigorous Validation of Bioanalytical Methods Utilizing this compound

For any bioanalytical method to be considered reliable for research or clinical applications, it must undergo rigorous validation. europa.euunite.it This process ensures that the assay is accurate, precise, selective, and robust for the intended application. The use of this compound as an internal standard is a key component in meeting the stringent requirements of these validation guidelines.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs. europa.eu In the context of lacosamide analysis, this means ensuring that no other substances in the biological matrix (e.g., plasma, breast milk) interfere with the detection of lacosamide or this compound. researchgate.netnih.gov

To assess selectivity, blank matrix samples from multiple sources are analyzed to check for any interfering peaks at the retention times of the analyte and the internal standard. nih.goveuropa.eu The response from any interfering components should not exceed 20% of the response of the analyte at the lower limit of quantification (LLOQ) and 5% of the response of the internal standard. nih.goveuropa.eu Studies have demonstrated that methods using this compound (or similar deuterated standards) exhibit excellent selectivity, with no significant interference observed from endogenous matrix components. researchgate.netresearchgate.net

Specificity is further ensured by monitoring specific ion transitions in MS/MS, which provides a higher degree of confidence in the identity of the detected compounds. cerilliant.com

Linearity is the ability of the bioanalytical method to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of lacosamide and a fixed concentration of this compound. researchgate.netcerilliant.com The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte.

The calibration range is defined by the LLOQ and the upper limit of quantification (ULOQ), which represent the lowest and highest concentrations of the analyte that can be measured with acceptable accuracy and precision. nih.gov For lacosamide, various UPLC-MS/MS and HPLC-MS methods have demonstrated excellent linearity over wide concentration ranges, often with a correlation coefficient (r²) of 0.99 or greater. nih.govnih.govresearchgate.netnih.govnih.govcerilliant.com

Table 2: Reported Linearity and Calibration Ranges for Lacosamide Assays

MethodMatrixLinearity RangeCorrelation Coefficient (r²)Source
UPLC-MS/MSRat Plasma2 - 10,000 ng/mL0.996 nih.gov
LC-MSSaliva0.01 - 10 mg/LNot Specified nih.gov
LC-MSBlood (Plasma and Serum)0.1 - 10 mg/LNot Specified nih.gov
UPLC-MS/MSBreast Milk and Plasma0.5 - 100 ng/mLNot Specified researchgate.net
HPLC-MSSerum0.65 - 44.56 µg/mLNot Specified cerilliant.com
GC-MSHuman Plasma0.20 - 20.0 µg/mL≥0.994 nih.gov
UPLC-MS/MSHuman Plasma0.02 - 20 µg/mLNot Specified nih.gov

Pharmacokinetic and Metabolic Research Applications of Epi Lacosamide D3 in Non Clinical Models

Elucidation of Lacosamide (B1674222) Biotransformation Pathways

The metabolic fate of a drug is a critical determinant of its efficacy and potential for drug-drug interactions. Epi-Lacosamide-d3 is instrumental in delineating the complex biotransformation pathways of lacosamide.

In vitro systems, such as liver microsomes and tissue homogenates, are fundamental tools for predicting in vivo drug metabolism. akjournals.comresearchgate.net These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. akjournals.com Studies utilizing human liver microsomes (HLM) have been pivotal in characterizing the phase I metabolism of lacosamide. akjournals.comresearchgate.net In these experiments, lacosamide is incubated with HLM in the presence of necessary cofactors like NADPH. akjournals.com The resulting mixture is then analyzed, often using advanced analytical techniques like ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC–ESI–HRMS), to identify and quantify the metabolites formed. akjournals.comresearchgate.net Research has demonstrated that lacosamide undergoes several metabolic transformations in these in vitro systems, including demethylation and deacetylation. akjournals.comresearchgate.net The use of this compound as an internal standard in these assays ensures the accuracy and precision of the quantification of lacosamide and its metabolites, compensating for variations in sample preparation and instrument response. nih.govnih.gov

Identifying the specific CYP isoforms responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. In vitro studies have established that lacosamide is metabolized by multiple CYP enzymes, primarily CYP2C19, CYP2C9, and CYP3A4. drugbank.comnih.goveuropa.eumedcentral.comeuropa.eugeneesmiddeleninformatiebank.nleuropa.eunih.gov These enzymes are responsible for catalyzing the formation of the O-desmethyl metabolite. europa.eupharmgkb.orgeuropa.eugeneesmiddeleninformatiebank.nleuropa.eu While CYP2C19 appears to play a significant role, the involvement of CYP2C9 and CYP3A4 is also noteworthy. akjournals.comnih.govnih.gov The contribution of each isoform can be assessed using specific chemical inhibitors or recombinant human CYP enzymes. Although plasma concentrations of lacosamide are similar in individuals who are poor metabolizers of CYP2C19 compared to extensive metabolizers, the levels of the O-desmethyl metabolite are significantly reduced in poor metabolizers, highlighting the importance of this pathway. pharmgkb.orgnih.gov

Pre-clinical Pharmacokinetic Profiling in Animal Models

Animal models provide an in vivo context for understanding the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME).

Pre-clinical studies in rodent models, such as rats, have been instrumental in characterizing the ADME properties of lacosamide. nih.govresearchgate.netnih.govresearchgate.netopenaccessjournals.com Following oral administration in rats, lacosamide is well-absorbed, with high absolute bioavailability. nih.gov It distributes into the total body water, with a volume of distribution of approximately 0.6 L/kg, and exhibits low plasma protein binding (less than 15%). drugbank.comnih.govapotex.comwikipedia.orgmpa.se The primary route of elimination is through renal excretion, with a significant portion of the drug excreted unchanged in the urine, along with its metabolites. drugbank.comnih.gov Fecal excretion is minimal. nih.gov Studies in various animal models have demonstrated the anticonvulsant efficacy of lacosamide. geneesmiddeleninformatiebank.nlresearchgate.netnih.govopenaccessjournals.comwikipedia.org

Pharmacokinetic studies in rats have provided key parameters for lacosamide. After intravenous administration, the systemic clearance and steady-state volume of distribution have been determined. nih.govresearchgate.net In rats, the systemic clearance of lacosamide was found to be in the range of 221-241 mL/h/kg, and the steady-state volume of distribution was between 702-732 mL/kg. nih.govresearchgate.net These parameters indicate efficient clearance and distribution of the drug. The elimination half-life in rats is approximately 3 to 3.5 hours. nih.gov

Data Tables

Table 1: Key Pharmacokinetic Parameters of Lacosamide in Rats (Intravenous Administration)

ParameterValueReference
Terminal Half-Life3.01-3.53 h nih.govresearchgate.net
Systemic Clearance221-241 mL/h/kg nih.govresearchgate.net
Volume of Distribution (steady state)702-732 mL/kg nih.govresearchgate.net
Absolute Oral Bioavailability93.3-106% nih.govresearchgate.net
Urinary Excretion (unchanged drug)16.5-17.1% nih.gov
Brain to Plasma Partition Coefficient0.553 nih.govresearchgate.net
Unbound Fraction in Plasma95.9% nih.gov

Table 2: Major Metabolites of Lacosamide and Responsible CYP Isoforms

MetaboliteFormation PathwayKey CYP IsoformsPharmacological ActivityReference
O-Desmethyl LacosamideDemethylationCYP2C19, CYP2C9, CYP3A4Inactive drugbank.comontosight.ainih.goveuropa.eupharmgkb.orgeuropa.eugeneesmiddeleninformatiebank.nleuropa.eunih.gov

Evaluation of Brain Penetration and Tissue Distribution

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) and distribute to its target tissues is a critical determinant of its efficacy for neurological disorders. While specific studies on the brain penetration and tissue distribution of this compound are not extensively available in the public domain, inferences can be drawn from the pharmacokinetic profile of its parent compound, lacosamide.

Lacosamide has demonstrated the ability to cross the blood-brain barrier. mdpi.com The volume of distribution of lacosamide is approximately 0.6 L/kg, which is similar to the volume of total body water, suggesting its distribution into various tissues. openaccessjournals.comdrugbank.comeuropa.eueuropa.eu Following oral administration, lacosamide is rapidly and completely absorbed, reaching maximum plasma concentrations within 0.5 to 4 hours. europa.eueuropa.eunih.govresearchgate.netresearchgate.netopenaccessjournals.com Its low plasma protein binding of less than 15% further facilitates its availability for distribution into tissues, including the brain. openaccessjournals.comnih.govresearchgate.netnih.govresearchgate.net

Non-clinical studies using animal models are crucial for directly assessing the brain-to-plasma concentration ratio and the distribution pattern within different brain regions. Such studies would typically involve the administration of this compound to rodents, followed by the collection of brain and other tissue samples at various time points. The use of the deuterated internal standard, this compound, in these studies allows for precise quantification by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Key Pharmacokinetic Parameters of Lacosamide Relevant to Tissue Distribution

ParameterValueImplication for Brain Penetration & Tissue Distribution
Volume of Distribution (Vd) ~0.6 L/kg openaccessjournals.comdrugbank.comeuropa.eueuropa.euSuggests wide distribution throughout the body, including the ability to enter the aqueous environment of the brain.
Plasma Protein Binding < 15% openaccessjournals.comnih.govresearchgate.netnih.govresearchgate.netA high fraction of unbound drug is available to cross the blood-brain barrier and distribute into tissues.
Oral Bioavailability ~100% drugbank.comeuropa.eueuropa.eunih.govresearchgate.netEfficient absorption from the gastrointestinal tract ensures high systemic availability for distribution.
Time to Peak Plasma Concentration (Tmax) 0.5 - 4 hours europa.eueuropa.eunih.govresearchgate.netresearchgate.netopenaccessjournals.comRapid absorption leads to a quick onset of distribution to various tissues, including the central nervous system.

Investigation of In Vitro and In Vivo Drug-Drug Interactions at the Metabolic Level

The potential for drug-drug interactions (DDIs) is a significant consideration in drug development. This compound, as a labeled analog of a known antiepileptic drug, is a valuable tool in preclinical studies to investigate these interactions. The focus is on how it might affect or be affected by other co-administered drugs at the level of drug-metabolizing enzymes.

Inhibition and Induction Potentials on Drug-Metabolizing Enzymes

In vitro studies are fundamental in assessing the potential of a compound to inhibit or induce the activity of major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. europa.eumdpi.com

Based on data from its parent compound, lacosamide, it is suggested that this compound would have a low potential for clinically significant DDIs. nih.govnih.govaesnet.orgnih.gov In vitro studies have shown that lacosamide does not cause significant induction of CYP1A2, 2B6, 2C9, 2C19, or 3A4. medcentral.com Similarly, it does not demonstrate clinically relevant inhibition of CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 2E1, 3A4, or 3A5 at therapeutic concentrations. medcentral.com A study evaluating the effect of lacosamide on CYP3A4 activity using midazolam as a substrate found no inhibition. aesnet.org While some in vitro inhibition of CYP2C19 was observed, it was at concentrations significantly higher than those achieved in clinical practice. openaccessjournals.com

The use of this compound in such in vitro assays, which typically utilize human liver microsomes or recombinant enzymes, allows for the precise quantification of the parent compound and its metabolites. This is crucial for determining key parameters like the half-maximal inhibitory concentration (IC50) and the induction potential.

Table 2: In Vitro Assessment of Lacosamide's DDI Potential

Enzyme FamilyInteraction PotentialFindings
Cytochrome P450 (CYP) Low Inhibition Potential nih.govaesnet.orgmedcentral.comNo significant inhibition of major CYP isoforms at clinically relevant concentrations. medcentral.com
Low Induction Potential nih.govaesnet.orgmedcentral.comNo significant induction of major CYP isoforms. medcentral.com
UDP-glucuronosyltransferase (UGT) Low Interaction Potential Levetiracetam, another antiepileptic, is primarily cleared renally with no effect on UGT enzymes. practicalneurology.com While direct data on lacosamide and UGT is less extensive, its multiple elimination pathways suggest a low risk of major UGT-mediated interactions. nih.gov

Mechanistic Studies of Metabolite Formation and Elimination in the Presence of Concomitant Agents

Understanding the metabolic pathways of a drug and how they are influenced by other medications is essential. Lacosamide is primarily eliminated through renal excretion (about 40% as unchanged drug) and biotransformation. drugbank.comeuropa.eueuropa.eunih.govnih.gov The major metabolite is O-desmethyl-lacosamide, which is pharmacologically inactive. drugbank.comnih.govnih.gov The formation of this metabolite is mediated by CYP2C19, with contributions from CYP2C9 and CYP3A4. drugbank.comresearchgate.netmedcentral.com

In vivo studies in animal models, often using deuterated compounds like this compound for internal standardization, are employed to investigate how co-administered drugs can alter the pharmacokinetic profile of the primary drug. For instance, co-administration with strong inducers of metabolizing enzymes, such as carbamazepine, has been shown to decrease the systemic exposure of lacosamide by about 25%. europa.eunih.gov Conversely, potent inhibitors of CYP2C19 and CYP2C9 could potentially increase lacosamide exposure. medcentral.com

A study investigating the interaction between lacosamide and nisoldipine (B1678946) in rats found that nisoldipine inhibited the metabolism of lacosamide, leading to significant changes in its pharmacokinetic characteristics. researchgate.net The use of this compound as an internal standard in such studies ensures the accuracy of the quantitative data, allowing for a clear understanding of the DDI mechanism.

Mechanistic studies can also elucidate the impact of genetic polymorphisms on drug metabolism. For example, the activity of CYP2C19 can vary among individuals, but studies have shown that this variation does not have a clinically relevant effect on the metabolism of lacosamide. aesnet.org

Table 3: Summary of Drug Interactions Affecting Lacosamide Metabolism

Concomitant Agent TypeExample AgentEffect on LacosamideMechanism
Enzyme Inducer Carbamazepine europa.eunih.gov, Phenytoin nih.govDecreased plasma concentrationInduction of CYP enzymes responsible for lacosamide metabolism. nih.gov
Enzyme Inhibitor Potent inhibitors of CYP2C19 and CYP2C9 medcentral.comPotential for increased plasma concentrationInhibition of the primary metabolic pathway of lacosamide. medcentral.com
Other Antiepileptic Drugs Valproic acid europa.eu, Levetiracetam nih.govNo significant effect on plasma concentrationsLack of significant interaction with lacosamide's metabolic pathways.
Other Medications Metformin nih.gov, Digoxin nih.gov, Omeprazole europa.euNo clinically relevant interactionThese drugs do not significantly impact the pharmacokinetic profile of lacosamide.

Structural and Stereochemical Research of Lacosamide and Its Deuterated Epimeric Analogs

Advanced Spectroscopic Characterization for Conformational Analysis and Deuterium (B1214612) Exchange Studies

Advanced spectroscopic techniques are fundamental in elucidating the precise structure of Epi-Lacosamide-d3, confirming its stereochemistry, and verifying the location of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. The IUPAC name for this compound is (2S)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide. vulcanchem.com The 'Epi' designation refers to its (S)-configuration at the chiral center, making it the epimer of the active pharmaceutical ingredient, Lacosamide (B1674222), which has the (R)-configuration. vulcanchem.comresearchgate.net

In ¹H NMR spectroscopy, the most definitive evidence for the successful synthesis of this compound is the absence of the singlet signal corresponding to the methoxy (B1213986) (-OCH₃) protons. In the spectrum of non-deuterated Lacosamide, this signal typically appears around δ 3.25-3.36 ppm. doi.org Its disappearance in the ¹H NMR spectrum of this compound directly confirms the replacement of the three hydrogen atoms with deuterium at this position. The remaining proton signals, such as those for the aromatic benzyl (B1604629) group and the acetamido methyl group, would remain largely unchanged, confirming the integrity of the rest of the molecule. doi.org

In ¹³C NMR spectroscopy, the carbon atom of the deuterated methoxy group (-OCD₃) exhibits a characteristic change. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), the signal for this carbon atom appears as a multiplet, and its intensity is significantly reduced compared to the corresponding signal in the non-deuterated compound. doi.org

Table 1: Comparison of Key Expected NMR Signals for Lacosamide vs. This compound. doi.org
GroupLacosamide (¹H NMR Signal)This compound (¹H NMR Signal)Lacosamide (¹³C NMR Signal)This compound (¹³C NMR Signal)
Methoxy (-OCH₃ / -OCD₃)~3.36 ppm (singlet, 3H)Absent~58.8 ppm (singlet)~58.5 ppm (multiplet, reduced intensity)
Acetyl (-COCH₃)~1.87 ppm (singlet, 3H)~1.87 ppm (singlet, 3H)~22.5 ppm~22.5 ppm
Chiral Center (-CH)~4.48 ppm (multiplet, 1H)~4.48 ppm (multiplet, 1H)~53.5 ppm~53.5 ppm

High-Resolution Mass Spectrometry for Molecular Weight and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of this compound with high precision. The molecular formula is C₁₃D₃H₁₅N₂O₃, with a calculated molecular weight of approximately 253.31 g/mol and an accurate mass of 253.151 Da. vulcanchem.com This is three mass units higher than its non-deuterated counterpart, Lacosamide (C₁₃H₁₈N₂O₃, accurate mass ~250.13), directly accounting for the three deuterium atoms. doi.org

Tandem mass spectrometry (MS/MS) provides further structural confirmation through analysis of fragmentation patterns. In positive electrospray ionization mode (ESI+), this compound is expected to produce a protonated molecule [M+H]⁺ at an m/z of approximately 254.15. A common fragmentation pathway for Lacosamide involves the loss of the methoxypropionamide moiety, resulting in a prominent fragment ion corresponding to the benzylamine (B48309) part at m/z 108.2. frontiersin.org For this compound, the same fragment at m/z 108.2 would be expected, as the deuterium atoms are located on the neutral fragment that is lost. This specific fragmentation confirms the localization of the deuterium label to the methoxy group.

Table 2: Key Mass Spectrometry Data for this compound. vulcanchem.comfrontiersin.org
ParameterValueDescription
Molecular FormulaC₁₃D₃H₁₅N₂O₃The elemental composition of the molecule.
Accurate Mass253.151 DaThe precise mass used for HRMS confirmation.
Expected [M+H]⁺ Ionm/z 254.15The expected mass-to-charge ratio of the protonated parent ion.
Key Fragment Ionm/z 108.2Corresponds to the benzylamine fragment, confirming the core structure.
Expected MS/MS Transitionm/z 254.15 → 108.2The transition monitored in quantitative LC-MS/MS methods.

Epimeric Purity Assessment and Enantiomeric Separation Techniques

As this compound is the stereoisomeric impurity of Lacosamide, robust analytical methods are required to separate and quantify it, ensuring the epimeric purity of the active drug. windows.net

Chiral Chromatography Methods for Resolution of Stereoisomers

The separation of this compound from its (R)-enantiomer is achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and nano-Liquid Chromatography (nano-LC). researchgate.netmdpi.com These methods rely on chiral stationary phases (CSPs) that interact differently with the two enantiomers, allowing for their resolution.

Polysaccharide-based CSPs are highly effective for this separation. Specific columns cited in research include:

Amylose tris(3,5-dimethylphenylcarbamate) CSPs: Used in nano-LC to separate the enantiomers in under 8 minutes with a resolution value of 1.6. mdpi.com

Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)): This column is specified in the European Pharmacopoeia monograph for Lacosamide and achieves a baseline resolution greater than 4.5. windows.net

RegisPack (tris-(3,5-dimethylphenyl carbamoyl) of amylose): An HPLC method using this column with 100% ethanol (B145695) as the mobile phase has been reported. researchgate.net

Daicel-IC3: This polysaccharide-based column has also been used to achieve complete enantioresolution in a reverse-phase mode. researchgate.net

These methods demonstrate the successful application of chiral chromatography in resolving Lacosamide from its S-enantiomer, which is a critical step in quality control. windows.netgoogle.com

Analytical Techniques for Quantifying this compound Relative to Other Stereoisomers

Validated analytical methods are essential for quantifying the level of the (S)-enantiomer (the epimeric impurity) in bulk Lacosamide. The International Council for Harmonisation (ICH) guidelines require that methods be sensitive enough to detect and quantify low levels of enantiomeric impurities. mdpi.com

Nano-LC methods have demonstrated high sensitivity, with a reported Limit of Detection (LOD) of 1.7 µg/mL and a Limit of Quantification (LOQ) of 5.7 µg/mL for the (S)-lacosamide enantiomer. mdpi.com Another HPLC method reported an LOD of 0.0427 mcg/mL and an LOQ of 0.1280 mcg/mL for the S-(-)-Enantiomer. researchgate.net These methods are capable of detecting the enantiomeric impurity at levels as low as 0.1%, satisfying regulatory requirements for the quality control of enantiopure drugs. mdpi.com

Table 3: Performance of a Chiral Nano-LC Method for Quantifying Lacosamide Stereoisomers. mdpi.com
StereoisomerLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
(S)-Lacosamide (Epi-Lacosamide)1.7 µg/mL5.7 µg/mL97–98%
(R)-Lacosamide2.0 µg/mL6.7 µg/mL97–98%

Influence of Deuteration on Molecular Structure and Hydrogen Bonding in Solution

The substitution of hydrogen with deuterium, a heavier isotope, can subtly influence the physicochemical properties of a molecule. The primary reason is the difference in bond strength: the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. researchgate.net

Research into the crystallization of Lacosamide has revealed that the molecule's crystal lattice is dominated by very strong, unidirectional double hydrogen bonds, which cause the substance to form needle-shaped crystals. ucc.ie A key strategy explored to alter this crystal habit was to weaken these hydrogen bonds. ucc.iephorteeducacional.com.br This was achieved by replacing hydrogen atoms with deuterium atoms. ucc.ie The study found that weakening the hydrogen bonds through deuteration allowed the crystals to grow more in the width axis, demonstrating a tangible influence of isotopic substitution on the intermolecular forces that govern the solid-state structure. ucc.ie

While this research focused on the solid state, it implies that the hydrogen bonding capabilities of this compound in solution are also altered compared to its non-deuterated form. Hydrogen bonds play a crucial role in molecular conformation and interaction with other molecules, including water, solvents, and biological targets like lipid membranes. journalagent.com The modification of hydrogen bond strength in this compound due to the electronic effects of the deuterated methoxy group is a key area of its structural chemistry.

Mechanistic and Target Engagement Research of Lacosamide Supported by Deuterated Analogs Pre Clinical

In Vitro Electrophysiological Studies on Voltage-Gated Sodium Channel Modulation

The primary mechanism of action for the approved anticonvulsant lacosamide (B1674222), the (R)-enantiomer, is the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs). nih.govdrugbank.com This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without significantly affecting fast inactivation, a mechanism distinct from many other sodium channel-blocking antiepileptic drugs. drugbank.comresearchgate.net

Lacosamide has been shown to shift the voltage-dependence of slow inactivation to more hyperpolarized potentials, thereby increasing the number of channels in the slow-inactivated state. nih.gov This effect is more pronounced in neurons that are persistently depolarized, a characteristic of epileptic activity. nih.gov Studies have demonstrated that lacosamide's modulation of slow inactivation is key to its ability to reduce sustained repetitive firing in neurons. nih.gov

Comparative studies have revealed stereospecificity in the action of lacosamide on VGSCs. The (S)-enantiomer, which corresponds to the non-deuterated form of Epi-Lacosamide-d3, is reported to be significantly less active or inactive in modulating VGSC slow inactivation compared to the (R)-enantiomer (lacosamide). nih.govdrugbank.com This suggests that while this compound would likely share this reduced activity at VGSCs, its primary value in research is not as a direct modulator of these channels but as an analytical tool. vulcanchem.com

Biochemical and Biophysical Investigations of Collapsin Response Mediator Protein 2 (CRMP2) Interactions

Beyond VGSCs, Collapsin Response Mediator Protein 2 (CRMP2) has been identified as another potential target for lacosamide and its derivatives. nih.goviu.edu CRMP2 is a phosphoprotein involved in neuronal differentiation and axonal outgrowth, and its modulation may contribute to the therapeutic profile of these compounds. nih.govfrontiersin.org

The interaction between lacosamide and CRMP2 has been a subject of investigation, with some conflicting reports. nih.gov However, studies using lacosamide derivatives as affinity probes have suggested a direct binding interaction. nih.gov The (S)-enantiomer of lacosamide has been utilized as a tool compound in these investigations to preferentially probe CRMP2 function, given its weaker effects on VGSCs. researchgate.net While specific binding affinity data for this compound is not available, the data for its non-deuterated counterpart provides insight into this interaction.

CompoundTarget ProteinBinding Affinity (Kd)Method
Lacosamide ((R)-isomer)CRMP2~5 µMRadioligand Binding
(S)-LacosamideCRMP2Low micromolar affinity (similar to (R)-Lacosamide)Biomolecular Interaction Analyses

Functional assays have been employed to understand the consequences of the lacosamide-CRMP2 interaction. A key function of CRMP2 is the promotion of neurite outgrowth. nih.gov Studies have shown that lacosamide can impair CRMP2-mediated neurite outgrowth. nih.gov Notably, (S)-Lacosamide was found to be more efficient than the (R)-isomer in subverting neurite outgrowth, further establishing it as a useful pharmacological tool to study CRMP2-dependent processes. researchgate.net These findings suggest that this compound, by extension, could potentially serve as a research compound in studies of CRMP2-mediated neuronal development, although such studies have not been reported.

CompoundAssayFinding
Lacosamide ((R)-isomer)Neurite OutgrowthInhibits CRMP2-mediated neurite outgrowth.
(S)-LacosamideNeurite OutgrowthMore efficient than (R)-Lacosamide in subverting neurite outgrowth.
(S)-LacosamideCRMP2 PhosphorylationInhibits CRMP2 phosphorylation by cyclin-dependent kinase 5 (Cdk5). researchgate.net

Pre-clinical Efficacy Studies in Animal Models of Epilepsy (e.g., Status Epilepticus)

Lacosamide has demonstrated broad anticonvulsant efficacy in a variety of preclinical animal models of epilepsy, which supports its clinical use. wikipedia.org These models are crucial for understanding the potential therapeutic applications of related compounds.

The efficacy of lacosamide has been established in models such as the maximal electroshock (MES) test, the 6-Hz psychomotor seizure model, and in kindled animals, which represent different aspects of seizure generation and spread. researchgate.netwikipedia.orgopenaccessjournals.com In a rat model of status epilepticus, early treatment with lacosamide was shown to significantly reduce acute seizure activity and the frequency of subsequent spontaneous recurrent seizures. nih.gov

While the (R)-enantiomer, lacosamide, is the active anticonvulsant, the (S)-enantiomer has been shown to be inactive or significantly less potent in these models. drugbank.com Given this, it is highly probable that this compound would also exhibit minimal direct anticonvulsant activity. No preclinical efficacy studies using this compound in animal models of epilepsy have been found in the scientific literature, which aligns with its primary role as an analytical standard. vulcanchem.com

Animal ModelCompoundOutcome
Maximal Electroshock (MES) Test (Rat)LacosamideEffective (ED50 = 3.9 mg/kg, p.o.). wikipedia.org
6-Hz Psychomotor Seizure Model (Mouse)LacosamideEffective in preventing seizures (ED50 = 9.99 mg/kg). openaccessjournals.com
Audiogenic Seizure-Susceptible MouseLacosamideEffective (ED50 = 0.63 mg/kg, i.p.). wikipedia.org
Status Epilepticus (Rat)LacosamideDose-dependently reduced acute seizure activity and spontaneous recurrent seizures. nih.gov

Assessment of Anti-seizure Activity and Disease Modification Potential

Preclinical studies have consistently demonstrated the anti-seizure efficacy of lacosamide across various animal models of epilepsy. wikipedia.orgcapes.gov.br The use of deuterated analogs is instrumental in the precise quantification of the parent drug and its metabolites in biological samples, which is essential for establishing a clear pharmacokinetic/pharmacodynamic relationship.

Lacosamide's primary mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs). researchgate.netnih.govnih.govpatsnap.com This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which are characteristic features of epileptic seizures. researchgate.netnih.govpatsnap.comdrugbank.com Unlike traditional sodium channel blockers that affect fast inactivation, lacosamide's selective effect on slow inactivation is a key differentiator. researchgate.netnih.gov This distinct mechanism is believed to contribute to its efficacy in managing seizures. researchgate.net

In preclinical models, lacosamide has shown effectiveness in the maximal electroshock (MES) test in both mice and rats, a standard model for screening anticonvulsant drugs. wikipedia.org Furthermore, it has demonstrated activity in the 6Hz seizure model. researchgate.net Studies combining lacosamide with other anti-seizure medications have often resulted in synergistic anticonvulsant effects in animal models. wikipedia.orgmdpi.com

While lacosamide has shown clear anticonvulsant effects, its potential for disease modification, or antiepileptogenesis, has also been a subject of investigation. However, current evidence from kindling and post-status epilepticus models suggests that lacosamide does not possess significant antiepileptogenic effects. researchgate.net

The table below summarizes key findings from preclinical assessments of lacosamide's anti-seizure activity.

Preclinical Model Key Findings Significance
Maximal Electroshock (MES) Test (Mice and Rats)Demonstrated dose-dependent protection against seizures. wikipedia.orgIndicates efficacy in preventing seizure spread.
6Hz Seizure ModelShowed activity against pharmacoresistant seizures. researchgate.netSuggests a broad spectrum of anticonvulsant action.
Kindling and Post-Status Epilepticus ModelsDid not exhibit antiepileptogenic effects. researchgate.netDelineates the primary role as an anticonvulsant rather than a disease-modifying agent.
Combination Therapy StudiesSynergistic effects observed with other anti-seizure medications. wikipedia.orgmdpi.comHighlights potential for use in polytherapy regimens.

Pharmacodynamic Biomarker Analysis in Animal Tissues

The use of deuterated analogs like this compound is pivotal for pharmacodynamic biomarker analysis in animal tissues. This compound, the deuterated form of the S-isomer of lacosamide, serves as an internal standard for the accurate quantification of lacosamide and its metabolites in various biological matrices. vulcanchem.com This is crucial for understanding the drug's distribution, metabolism, and target engagement in the central nervous system.

By enabling precise measurement of drug and metabolite concentrations in brain tissue, deuterated analogs help researchers correlate these levels with specific pharmacodynamic endpoints. For instance, these studies can help determine the concentration of lacosamide required to achieve a significant enhancement of slow inactivation of VGSCs in the relevant brain regions.

The table below outlines the applications of deuterated analogs in pharmacodynamic biomarker analysis.

Application Description Utility in Research
Internal Standard This compound is used as an internal standard in mass spectrometry-based assays. vulcanchem.comEnsures accurate and precise quantification of lacosamide in complex biological samples like brain homogenates.
Metabolic Profiling The deuterium (B1214612) label allows for the tracking and identification of lacosamide metabolites in tissue samples. vulcanchem.comProvides insights into the metabolic fate of lacosamide within the central nervous system.
Target Occupancy Studies Can be used in competitive binding assays to determine the extent of lacosamide binding to its targets, such as VGSCs and CRMP-2, in vivo.Helps to establish the relationship between drug concentration at the target site and the observed pharmacological effect.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Provides high-quality data for the development of PK/PD models that describe the time course of drug action. nih.govFacilitates the prediction of therapeutic efficacy and the optimization of dosing regimens in further clinical development.

Future Research Directions and Emerging Applications of Deuterated Lacosamide Analogs

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput in Research

The development of robust analytical methods is paramount for the accurate quantification of lacosamide (B1674222) and its isomers in various biological matrices. Epi-Lacosamide-d3, as a stable isotope-labeled internal standard, is instrumental in the evolution of these techniques. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Chiral HPLC methods have been successfully developed to separate lacosamide from its inactive S-enantiomer. windows.netlongdom.org For instance, a normal phase HPLC method utilizing a Chiralpak IC column achieved superior resolution between the enantiomers. longdom.orglongdom.org The use of different mobile phase compositions, such as n-hexane and ethanol (B145695), has been explored to optimize the separation. longdom.orglongdom.org Nano-liquid chromatography (nano-LC) has also emerged as a powerful technique, enabling the enantiomeric separation of lacosamide with high resolution and sensitivity, requiring minimal sample and mobile phase volumes. mdpi.com

Mass Spectrometry (MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of lacosamide in biological samples. researchgate.net The distinct mass spectrometric profile of this compound, due to the presence of three deuterium (B1214612) atoms, allows for its use as an internal standard, improving the accuracy and precision of quantification. vulcanchem.comnih.govnih.gov This is particularly crucial in therapeutic drug monitoring (TDM) to ensure optimal drug exposure. researchgate.netresearchgate.net Methods have been developed for various matrices, including plasma, serum, and even breast milk. nih.govresearchgate.net The high sensitivity of LC-MS/MS allows for the use of small sample volumes and the detection of low concentrations. researchgate.net

Interactive Table: Analytical Techniques for Lacosamide and its Analogs

Technique Stationary Phase/Column Mobile Phase Detection Method Application Reference
NP-HPLC Chiralpak IC (Cellulose tris (3,5-Dichlorophenylcarbamate)) n-hexane:ethanol (85:15, v/v) UV at 210 nm Chiral purity of Lacosamide longdom.orglongdom.org
Nano-LC Amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase n-hexane/2-propanol (80/20, v/v) UV Enantiomeric separation mdpi.com
UHPLC-MS/MS Reversed-phase C-18 column Organic extraction solution with deuterated internal standards Triple quadrupole mass spectrometer Therapeutic drug monitoring researchgate.net

Advanced Approaches to Metabolite Identification and Structural Elucidation of Minor Biotransformation Products

Understanding the metabolic fate of lacosamide is crucial for a comprehensive assessment of its efficacy and safety. Lacosamide is primarily eliminated through renal excretion and biotransformation, with the major metabolite being O-desmethyl lacosamide. drugbank.comapotex.com The use of deuterated analogs like this compound can significantly aid in the identification and structural elucidation of metabolites, including minor biotransformation products.

The deuterium labeling in this compound provides a unique isotopic signature that can be readily detected by mass spectrometry. This allows researchers to distinguish drug-related metabolites from endogenous compounds in complex biological samples. vulcanchem.com Advanced techniques such as high-resolution mass spectrometry (HRMS) coupled with UHPLC can be employed to characterize the metabolic profile of lacosamide. researchgate.net In vitro systems, such as human liver microsomes (HLM), are valuable tools for studying the metabolic pathways, which have shown that lacosamide undergoes deacetylation and demethylation. researchgate.net Furthermore, novel approaches like photocatalysis can be used to simulate in vitro drug metabolism and identify potential biotransformation products. researchgate.net

Exploration of this compound in Proteomic and Metabolomic Research for Target Discovery

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of proteins and metabolites in a biological system. nih.gov These approaches are increasingly being utilized in drug discovery and development to identify novel drug targets and biomarkers. mdpi.comnih.gov this compound, in conjunction with other chemical probes, can be a valuable tool in this endeavor.

Lacosamide is known to selectively enhance the slow inactivation of voltage-gated sodium channels. researchgate.netcapes.gov.br However, it also interacts with the collapsin response mediator protein-2 (CRMP-2), suggesting a more complex mechanism of action. nih.govfda.gov Affinity-based probes and chemical reporter groups can be incorporated into lacosamide analogs to identify interacting proteins. nih.gov By using deuterated analogs in these studies, it is possible to differentiate between specific and non-specific binding, thereby aiding in the identification of true biological targets. Integrated proteomic and metabolomic analyses can provide a more comprehensive understanding of the cellular pathways affected by lacosamide, potentially revealing new therapeutic targets for epilepsy and other neurological disorders. frontiersin.org

Computational Chemistry and Molecular Modeling for Predicting Interactions and Stereoselectivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing insights into drug-receptor interactions and the structural basis of stereoselectivity. researchgate.netnanobioletters.com These methods can be applied to study the binding of lacosamide and its analogs, including this compound, to their target proteins.

The anticonvulsant activity of lacosamide resides primarily in the (R)-enantiomer, highlighting the importance of stereochemistry. windows.netdrugbank.comresearchgate.net Molecular docking studies can be used to predict the binding modes of the (R)- and (S)-enantiomers to their targets, such as voltage-gated sodium channels and CRMP-2. nih.gov These computational models can help to elucidate the molecular determinants of stereoselective binding and activity. researchgate.net Theoretical calculations can provide a deeper understanding of the stereoselectivity observed in chemical reactions used to synthesize these compounds. researchgate.net By incorporating deuterated analogs like this compound into these models, it may be possible to study the subtle effects of deuterium substitution on binding affinity and conformational dynamics.

Contribution of Deuterated Analogs to Understanding Isotope Effects in Biological Systems

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in bond strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. informaticsjournals.co.indovepress.com The C-D bond is stronger and requires more energy to break, which can slow down metabolic reactions that involve the cleavage of this bond. nih.govportico.org This phenomenon has significant implications for drug metabolism and pharmacokinetics.

Deuterated drugs often exhibit a decreased rate of metabolism, leading to a longer half-life and potentially reduced formation of toxic metabolites. nih.govcdnsciencepub.com This "deuterium switch" is a strategy being explored to improve the properties of existing drugs. nih.gov this compound serves as an excellent model compound to study these isotope effects in the context of lacosamide metabolism. By comparing the metabolic profiles of lacosamide and this compound, researchers can gain valuable insights into the rate-limiting steps of its biotransformation and the enzymes involved, such as cytochrome P450 systems. cdnsciencepub.com These studies contribute to a more fundamental understanding of how isotopic substitution can modulate the biological activity of a drug. portico.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.